molecular formula C13H19N3S B4678362 5-butyl-1-phenyl-1,3,5-triazinane-2-thione

5-butyl-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B4678362
M. Wt: 249.38 g/mol
InChI Key: YUELQDSFDSZWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C13H19N3S It contains a triazinane ring, which is a six-membered ring with three nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted triazine derivative in the presence of a sulfur source. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method employs a multimode reactor, such as the Synthos 3000, which can provide controlled heating and improved reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-butyl-1-phenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Cyclization Reactions: The triazinane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include morpholine, sodium carbonate, and various sulfur sources . Reaction conditions typically involve moderate temperatures (70-80°C) and solvents such as dioxane or water.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced species.

Scientific Research Applications

5-butyl-1-phenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-butyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates and final products . These reactions can affect cellular processes and pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-3-9-15-10-14-13(17)16(11-15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELQDSFDSZWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Reactant of Route 2
5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Reactant of Route 3
Reactant of Route 3
5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Reactant of Route 4
Reactant of Route 4
5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Reactant of Route 5
Reactant of Route 5
5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Reactant of Route 6
Reactant of Route 6
5-butyl-1-phenyl-1,3,5-triazinane-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.